molecular formula C11H11N3O3S2 B11594684 [(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11594684
M. Wt: 297.4 g/mol
InChI Key: IRBAJKOAKSBOLH-LFYBBSHMSA-N
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Description

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of [(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method is the Thia-Michael addition of 2-[(3-methylthiophen-2-yl)methylidene]hydrazine-1-carbothioamide with maleic anhydride . The reaction is carried out in the presence of glacial acetic acid as a catalyst. The structure of the compound is confirmed through various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .

Chemical Reactions Analysis

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial effects . The compound also exhibits antioxidant activity by scavenging free radicals, which contributes to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

[(2E)-2-{(2E)-[(3-methylthiophen-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3-methylthiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H11N3O3S2/c1-6-2-3-18-8(6)5-12-14-11-13-10(17)7(19-11)4-9(15)16/h2-3,5,7H,4H2,1H3,(H,15,16)(H,13,14,17)/b12-5+

InChI Key

IRBAJKOAKSBOLH-LFYBBSHMSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CC1=C(SC=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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